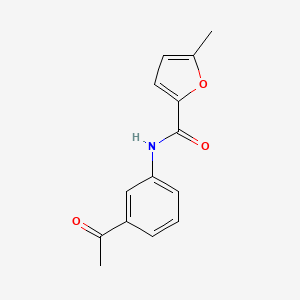

N-(3-acetylphenyl)-5-methyl-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

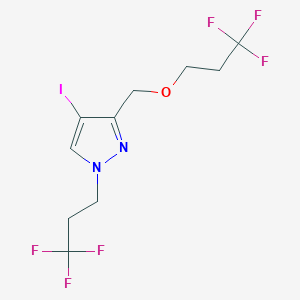

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cyclization or reactions with various reagents to introduce specific functional groups. For example, palladium-catalyzed cyclization has been used to synthesize related heterocyclic compounds from N-substituted furamides (Lindahl et al., 2006).

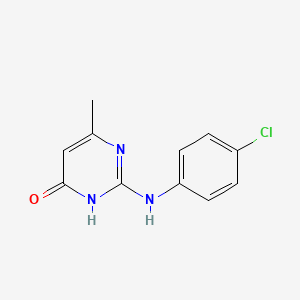

Molecular Structure Analysis

Structural analyses, such as X-ray diffraction or DFT calculations, are common for understanding the conformation and geometry of similar compounds. For example, compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide have been characterized to determine molecular characteristics, contributing to a deeper understanding of their molecular interactions (Saeed et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : A study by Makino (1962) synthesized compounds related to N-(3-acetylphenyl)-5-methyl-2-furamide, observing their antibacterial and antifungal activities. The ethyl derivative among these compounds was found to have effects nearly equal to that of nitrofuran on bacteria. The antifungal activity of these compounds was more or less effective on Trichophyton asteroides and Aspergillus fumigatus, but ineffective on other fungi (Makino, 1962).

Synthetic Methodologies : Lindahl et al. (2006) developed a new synthesis for furo[3,2-c]quinolin-4(5H)-one using a palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide. This research contributes to the field of synthetic chemistry, particularly in the synthesis of complex organic compounds (Lindahl et al., 2006).

Anti-hyperlipidemic Activity : A 2017 study by Hikmat et al. synthesized and evaluated the anti-hyperlipidemic activity of novel N-(benzoylphenyl)-2-furamides in Wistar rats. The study found that these compounds significantly reduced elevated plasma triglyceride levels, total cholesterol, and low-density lipoprotein cholesterol levels, indicating their potential as lipid-lowering agents (Hikmat et al., 2017).

Toxicity Studies : Gammal et al. (1984) investigated the toxicity of a series of 3-alkylfurans, including compounds structurally related to N-(3-acetylphenyl)-5-methyl-2-furamide, in mice. The study aimed to determine whether the chemical properties of these compounds are related to their toxic potential (Gammal et al., 1984).

DNA Binding Studies : Research by Laughton et al. (1995) investigated the binding of 2,5-bis(4-guanylphenyl)furan ("furamidine") to DNA. This study contributes to the understanding of how drugs interact with DNA, potentially leading to the development of new therapeutic agents (Laughton et al., 1995).

Molecular Synthesis and Properties : Alizadeh et al. (2007) described an effective route to synthesize functionalized furamide derivatives. This research highlights the versatility and potential applications of furamide derivatives in various fields of chemistry (Alizadeh et al., 2007).

Wirkmechanismus

Target of Action

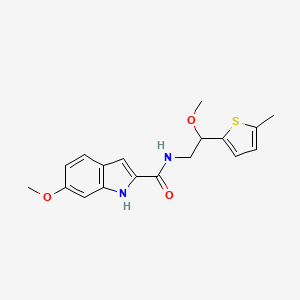

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as acetanilide, interact with their targets through electrophilic substitution . The compound may interact with its targets, leading to changes in the targets’ function and subsequent biological effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.

Pharmacokinetics

A compound with a similar structure, n-(3-acetylphenyl)-n-methylacetamide, has been reported to have high gi absorption and is bbb permeant . These properties could impact the bioavailability of N-(3-acetylphenyl)-5-methyl-2-furamide.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(3-acetylphenyl)-5-methyl-2-furamide could have similar effects.

Safety and Hazards

Zukünftige Richtungen

The future directions of research into similar compounds are vast. For instance, ongoing trials are investigating the combination of Inotuzumab with other agents in the relapse setting and the addition of Inotuzumab to frontline therapy . Additionally, new synthetic routes are being explored for the generation of new compounds .

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-6-7-13(18-9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVURHIGCSZLZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)

![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)